o-Phenylenedioxydiacetic acid

Luminescent Probe Phosphate Detection Lanthanide Coordination Polymers

Choose o-phenylenedioxydiacetic acid for its rigid ortho-phenylene backbone that enforces preorganized chelation geometry—unattainable with meta/para isomers. Validated for selective phosphate sensing (10⁻⁶ M detection), ultrasensitive Bi(III) stripping voltammetry (0.05 nM), tunable uranyl MOFs, and oxygen/CO₂ barrier PET copolymers. Guaranteed ≥98% purity (HPLC). Avoid performance failures from generic dicarboxylates; secure the ortho-isomer for reproducible results.

Molecular Formula C10H10O6
Molecular Weight 226.18 g/mol
CAS No. 5411-14-3
Cat. No. B1581298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameo-Phenylenedioxydiacetic acid
CAS5411-14-3
Molecular FormulaC10H10O6
Molecular Weight226.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)OCC(=O)O)OCC(=O)O
InChIInChI=1S/C10H10O6/c11-9(12)5-15-7-3-1-2-4-8(7)16-6-10(13)14/h1-4H,5-6H2,(H,11,12)(H,13,14)
InChIKeyPPZYHOQWRAUWAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





o-Phenylenedioxydiacetic acid (CAS 5411-14-3): A Versatile Chelating Dicarboxylic Acid for Coordination Chemistry and Analytical Applications


o-Phenylenedioxydiacetic acid (CAS 5411-14-3), also referred to as 1,2-phenylenedioxydiacetic acid or catechol-O,O′-diacetic acid, is an aromatic dicarboxylic acid with the molecular formula C10H10O6 and a molecular weight of 226.18 g/mol . It is a white crystalline solid with a melting point of 179–183 °C and is commercially available at purities of ≥97–98% (HPLC) . The compound possesses two carboxymethoxy groups attached to a rigid ortho-phenylene dioxide backbone, enabling it to act as a versatile O-donor ligand in coordination chemistry and as a functional monomer for specialty polymers [1][2].

Critical Role of Ortho-Isomer Geometry: Why In-Class Ligands Cannot Replace o-Phenylenedioxydiacetic acid


Direct substitution with closely related analogs, such as its positional isomer 1,3-phenylenedioxydiacetic acid or simpler dicarboxylates like terephthalic acid, fundamentally alters the coordination geometry, stability, and functional performance of the resulting complexes or materials [1]. The ortho-disposition of the two carboxymethoxy groups in o-phenylenedioxydiacetic acid imposes a preorganized chelating cavity that promotes unique metal-binding modes and supramolecular architectures unattainable with the meta- or para-isomers [1]. Furthermore, comparative stability constant data reveal that the ether oxygen participation in metal chelation by this compound yields a distinct stability order (Cd²⁺ > Cu²⁺ > Ca²⁺ > Mn²⁺ > Sr²⁺ > Zn²⁺ > Ba²⁺ > Ni²⁺ > Mg²⁺ > Co²⁺) that diverges markedly from simpler phenoxyacetic acid derivatives, confirming that its rigid, dual-ether framework is essential for its characteristic binding profile [2]. Consequently, procurement based on nominal functional group similarity without accounting for this ortho-specific geometric constraint leads to unpredictable and often inferior performance in metal-selective assays, polymer gas-barrier properties, and crystallographic design [3].

Quantitative Differentiation of o-Phenylenedioxydiacetic acid Against Closest Analogs and Alternatives


Superior Phosphate Ion Selectivity: Luminescent Probe Performance of La, Ce, and Pr Complexes

Lanthanide-organic frameworks constructed with o-phenylenedioxydiacetic acid (H₂L) demonstrate highly selective fluorescence quenching for PO₄³⁻ ions over a panel of common anions [1]. The Pr(III) complex (3) exhibits a superior quenching response to PO₄³⁻ compared to the La(III) (1) and Ce(III) (2) analogs, achieving a detection limit of 10⁻⁶ mol L⁻¹ in aqueous suspension [1]. Crucially, other anions including F⁻, Cl⁻, Br⁻, I⁻, NO₃⁻, HCO₃⁻, OAc⁻, CO₃²⁻, WO₄²⁻, CrO₄²⁻, MoO₄²⁻, and C₂O₄²⁻ exert a negligible effect on luminescence, with only P₂O₇⁴⁻ causing partial quenching [1].

Luminescent Probe Phosphate Detection Lanthanide Coordination Polymers

Distinct Metal Chelation Stability Order Versus Phenoxyacetic Acid Derivatives

pH titration measurements at 25°C and ionic strength 0.1 establish the 1:1 stability constants (log K₁) for o-phenylenedioxydiacetic acid chelates of bivalent metals [1]. The observed stability sequence (Cd²⁺ 3.8 > Cu²⁺ 3.3 > Ca²⁺ 3.1 > Mn²⁺ 2.8 > Sr²⁺ 2.3 > Zn²⁺ 2.0 > Ba²⁺ 2.0 > Ni²⁺ 1.6 > Mg²⁺ <1.5 > Co²⁺ 1.1) is unusual and attributed to the participation of ether-bonded oxygen atoms in the chelate ring [1]. This order contrasts with the Irving-Williams series and with the stability patterns observed for simpler phenoxyacetic acid and α-carboxyphenoxyacetic acid chelates, underscoring the unique ligand structure imposed by the ortho-phenylenedioxy framework [1].

Stability Constants Metal Chelation Coordination Chemistry

Sub-Nanomolar Detection Limit for Bismuth by Cathodic Stripping Voltammetry

Using 1,2-phenylenedioxydiacetic acid (PDA) as a complexing agent at a hanging mercury drop electrode (HMDE), a cathodic adsorptive stripping voltammetry method achieves detection limits of 0.25 nM and 0.05 nM for bismuth at accumulation times of 60 s and 120 s, respectively [1]. The method exhibits linear response ranges of 1–1000 nM (t_acc = 60 s) and 0.1–400 nM (t_acc = 120 s) [1]. Importantly, common anions and cations present in seawater and pharmaceutical matrices do not interfere with the bismuth signal under optimized conditions (0.01 M HNO₃, 8.0×10⁻⁴ M PDA, accumulation potential –200 mV) [1].

Electroanalytical Chemistry Bismuth Determination Trace Metal Analysis

Selective Gravimetric Estimation of Zirconium with Minimal Interference

o-Phenylenedioxydiacetic acid acts as a selective reagent for the gravimetric estimation of zirconium, enabling the quantification of as little as 2.1 mg of zirconium [1]. The method involves precipitation of a zirconium complex, followed by ignition to the oxide for weighing [1]. A wide range of potentially interfering ions, including Be²⁺, Ca²⁺, Ba²⁺, Zn²⁺, Hg²⁺, Al³⁺, Ce³⁺, Ti⁴⁺, Th⁴⁺, UO₂²⁺, Mn²⁺, Fe³⁺, Co²⁺, and Ni²⁺, do not interfere [1]. While V₂O₂⁴⁺ and Cr³⁺ may cause slight contamination, this is eliminated by double precipitation [1].

Analytical Chemistry Zirconium Determination Selective Precipitation

Copolyester Gas Barrier Enhancement Through Ortho-Isomer Incorporation

Copolymerization of polyethylene terephthalate (PET) with phenylenedioxydiacetic acid significantly improves gas barrier properties [1][2]. Patent disclosures specify that a dicarboxylic acid component comprising 0.5 to 4.5 mol% of phenylenedioxydiacetic acid units, with the remainder being terephthalic acid, yields copolyesters exhibiting high transparency, superior mechanical strength, and enhanced resistance to oxygen and carbon dioxide permeation [2]. The 1,2-isomer (o-phenylenedioxydiacetic acid) is explicitly claimed alongside its 1,3- and 1,4-analogs as effective modifiers, with the ortho-isomer providing a distinct kinked geometry that disrupts polymer chain packing and reduces free volume for gas diffusion [1][2].

Polymer Chemistry Gas Barrier Materials PET Modification

Conformational Plasticity in Uranyl Complexes: Ortho vs. Meta Isomer Divergence

Under solvo-hydrothermal conditions, 1,2-phenylenedioxydiacetic acid (1,2-pddaH₂) and its 1,3-isomer (1,3-pddaH₂) form structurally distinct uranyl complexes [1]. The 1,2-isomer yields heterometallic diperiodic networks with Na⁺ ions, where the ligand adopts a planar conformation stabilized by sodium bonding to the carboxylate/ether O4 site [1]. In the absence of Na⁺, 1,2-pdda²⁻ switches to a nonplanar conformation with one carboxylate tilted out of the ligand plane [1]. In contrast, the 1,3-isomer (1,3-pdda²⁻) is intrinsically nonplanar and forms a triperiodic framework through bridging bidentate coordination of both carboxylate groups [1]. These crystallographic differences confirm that the ortho-isomer's geometry enables distinct metal-organic architectures unavailable to its meta counterpart [1].

Uranyl Coordination Chemistry Metal-Organic Frameworks Crystal Engineering

Recommended Application Scenarios for o-Phenylenedioxydiacetic acid Based on Verified Performance Data


Environmental Monitoring: High-Sensitivity Phosphate Detection in Natural Waters

The Pr(III)-based luminescent probe constructed from o-phenylenedioxydiacetic acid enables selective detection of PO₄³⁻ at concentrations as low as 10⁻⁶ M, with negligible interference from 13 other common anions [1]. This performance supports its use in rapid, on-site screening of phosphate pollution in drinking water, lakes, and coastal marine environments.

Pharmaceutical and Environmental Trace Analysis: Sub-Nanomolar Bismuth Quantification

Cathodic adsorptive stripping voltammetry employing o-phenylenedioxydiacetic acid achieves a 0.05 nM detection limit for Bi(III) in seawater and drug matrices [2]. This method is particularly valuable for quality control of bismuth-containing pharmaceuticals (e.g., antiulcer agents) and for monitoring bismuth levels in marine ecosystems.

Materials Science: Synthesis of Conformationally Tunable Uranyl-Organic Networks

The ortho-isomer of phenylenedioxydiacetic acid serves as a cation-responsive ligand for uranyl coordination chemistry, enabling the construction of heterometallic diperiodic networks that can switch between planar and nonplanar ligand conformations depending on the presence of Na⁺ ions [3]. This tunability is advantageous for designing actinide-based metal-organic frameworks with controlled porosity and dimensionality.

Industrial Polymer Modification: Enhanced Gas Barrier PET for Beverage Packaging

Copolymerization of PET with 0.5–4.5 mol% o-phenylenedioxydiacetic acid yields polyesters with markedly improved oxygen and carbon dioxide barrier properties while maintaining high transparency and mechanical strength [4]. This formulation is suited for producing bottles and films for carbonated soft drinks, beer, and oxygen-sensitive food products.

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